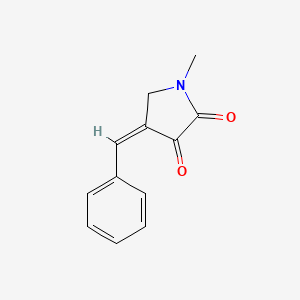
cis-Dichlorobis(2,2'-dipyridyl)rhodium(III) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride: is a coordination complex with the formula [RhCl2(dipy)2]Cl . This compound features rhodium in the +3 oxidation state, coordinated to two chloride ions and two 2,2’-dipyridyl ligands. It is known for its distinctive properties and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride typically involves the reaction of rhodium trichloride with 2,2’-dipyridyl in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride can undergo substitution reactions where the chloride ligands are replaced by other ligands, such as phosphines or amines.
Redox Reactions: The rhodium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new rhodium complexes with different ligands.
Redox Reactions: Products depend on the specific redox conditions but can include rhodium complexes in different oxidation states.
科学研究应用
Chemistry: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is used as a precursor for synthesizing various rhodium complexes. These complexes are studied for their catalytic properties in organic synthesis and industrial processes.
Biology and Medicine: Research has explored the potential of rhodium complexes in biological systems, including their interactions with DNA and proteins. Some studies have investigated their use as anticancer agents due to their ability to bind to and modify biological molecules.
Industry: In industrial applications, rhodium complexes are valued for their catalytic efficiency in processes such as hydrogenation, hydroformylation, and carbonylation reactions.
作用机制
The mechanism by which cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride exerts its effects involves the coordination of the rhodium center to target molecules. The 2,2’-dipyridyl ligands stabilize the rhodium center, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound features ruthenium instead of rhodium and has similar coordination chemistry.
cis-Dichlorobis(2,2’-bipyridine)osmium(II): Similar to the ruthenium complex but with osmium as the central metal.
Uniqueness: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is unique due to the specific properties imparted by the rhodium center. Rhodium complexes often exhibit distinct catalytic and biological activities compared to their ruthenium and osmium counterparts, making them valuable in specialized applications.
属性
分子式 |
C20H16Cl3N4Rh |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
dichlororhodium(1+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChI 键 |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].Cl[Rh+]Cl |
相关CAS编号 |
22710-42-5 39831-82-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


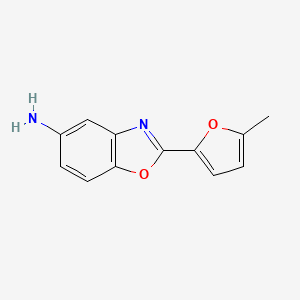
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
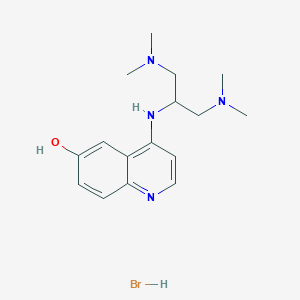

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
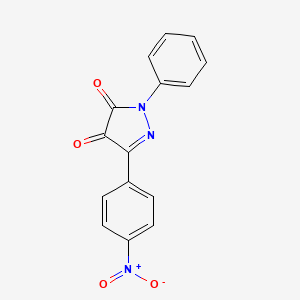

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
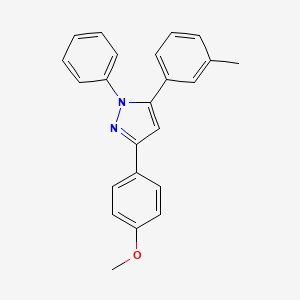
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
